![molecular formula C14H13N3O2S B2942120 Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate CAS No. 1207058-85-2](/img/structure/B2942120.png)

Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

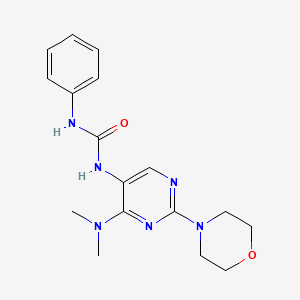

Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is a compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications . The imidazothiazole scaffold is a prominent structural feature in many natural and synthetic products, contributing to their biological and chemical properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to have antimycobacterial properties . They selectively inhibit Mycobacterium tuberculosis (Mtb) over a selected panel of non-tuberculous mycobacteria (NTM) .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

The most active benzo[d]-imidazo[2,1-b]thiazole derivative it10, carrying a 4-nitro phenyl moiety, displayed ic90 of 705 μM and IC50 of 232 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, thereby influencing its function .

Cellular Effects

Preliminary studies suggest that it may have potential antitumor and cytotoxic activities . It is also suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazoles with substituted α-bromo ketones in ethanol, followed by treatment with aqueous sodium bicarbonate or ammonium hydroxide . This method allows for the efficient formation of the imidazo[2,1-b]thiazole ring system. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The imidazo[2,1-b]thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate has a wide range of scientific research applications:

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate can be compared with other imidazothiazole derivatives, such as:

Levamisole: An anthelmintic drug with immunomodulatory properties.

WAY-181187: An anxiolytic agent.

Pifithrin-β: An antineoplastic agent.

These compounds share the imidazothiazole scaffold but differ in their specific substituents and biological activities. This compound is unique due to its specific structure and the range of activities it exhibits .

Properties

IUPAC Name |

ethyl N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-2-19-14(18)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)16-12/h3-9H,2H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEDSXBXHVDKOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2942039.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2942041.png)

![1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine](/img/structure/B2942046.png)

![Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B2942048.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2942058.png)

![1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2942059.png)

![4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2942060.png)